molecular formula C19H34O11 B1599922 Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside CAS No. 260804-64-6

Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside

Cat. No.: B1599922
CAS No.: 260804-64-6
M. Wt: 438.5 g/mol
InChI Key: BBUKPWNPDDHXDR-CRINDFDSSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

The complete International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic carbohydrate naming conventions, designating it as cyclohexylmethyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside. The stereochemical configuration encompasses multiple chiral centers distributed across both glucopyranose rings and the connecting glycosidic linkage. The alpha-D-glucopyranosyl unit occupies the non-reducing terminal position, while the beta-D-glucopyranoside serves as the reducing end, modified with the cyclohexylmethyl aglycon substituent.

The structural designation reveals critical stereochemical information through its systematic breakdown. The alpha configuration at the C1 position of the non-reducing glucose unit indicates an axial orientation of the hydroxyl group, contrasting with the beta configuration at the anomeric carbon of the reducing glucose moiety. This specific α(1→4) glycosidic linkage pattern mirrors that found in natural maltose derivatives, though the presence of the cyclohexylmethyl substituent introduces unique steric and electronic influences on the overall molecular geometry.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(cyclohexylmethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h9-26H,1-8H2/t10-,11-,12-,13+,14-,15-,16-,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUKPWNPDDHXDR-CRINDFDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435168
Record name Cyclohexylmethyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260804-64-6
Record name Cyclohexylmethyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Synthesis

The chemical synthesis of Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside primarily involves the glycosylation of glucose derivatives with cyclohexylmethyl groups. The key steps include:

  • Protecting Group Strategy: Cyclohexylmethyl (CHM) groups are used as protecting groups for hydroxyl (OH) functionalities on glucose molecules to control regioselectivity during glycosylation reactions.

  • Glycosylation Reaction: The protected glucose derivatives undergo selective glycosylation at the 4-O position of the glucose moiety to form the disaccharide structure.

  • Deprotection: After glycosylation, the cyclohexylmethyl protecting groups are removed under controlled conditions to yield the target compound.

This approach allows for precise control over the stereochemistry and regiochemistry of the glycosidic bond formation, which is critical for biological activity.

Enzymatic Synthesis

Enzymatic methods utilize glycosyltransferases or other carbohydrate-active enzymes to catalyze the formation of the glycosidic bond between glucose and the cyclohexylmethyl moiety. The advantages of enzymatic synthesis include:

  • Regio- and Stereoselectivity: Enzymes provide high specificity, producing the desired alpha and beta configurations without the need for extensive protecting group manipulations.

  • Mild Reaction Conditions: Enzymatic reactions typically occur under aqueous, mild temperature, and neutral pH conditions, reducing side reactions and degradation.

  • Sustainability: Enzymatic processes are more environmentally friendly compared to chemical synthesis.

Solubility and Formulation Preparation

Due to the compound's physicochemical properties, preparation of stock solutions and formulations requires careful solvent selection and handling:

Parameter Details
Molecular Weight 438.47 g/mol
Solubility Soluble in DMSO; solubility can be enhanced by heating to 37°C and ultrasonic oscillation
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month
Recommended Solvents DMSO, PEG300, Tween 80, Corn oil, distilled water
Preparation Notes Add solvents sequentially ensuring clarity before next addition; vortex, ultrasound, or heat bath can aid dissolution

Typical in vivo formulation preparation steps:

  • Dissolve the compound in DMSO to prepare a master stock solution.
  • Sequentially add PEG300 and Tween 80, mixing and clarifying after each addition.
  • Finally, add distilled water or corn oil depending on the intended use, ensuring the solution remains clear at each step.

This method ensures a stable, clear solution suitable for biological assays and in vivo studies.

Analytical Characterization

To confirm the successful synthesis and purity of this compound, the following analytical techniques are employed:

These methods provide comprehensive data to validate the compound's identity and quality.

Research Findings on Preparation

While direct literature on the synthesis of this specific compound is limited, related glycoside synthesis studies provide insight:

  • Photodecarboxylation-alkylation strategies have been applied to monosaccharide derivatives to control stereochemistry and glycosidic bond formation, which could be adapted for cyclohexylmethyl glycosides.

  • The use of conformational locking and selective protecting group chemistry enables the synthesis of rare sugar derivatives with defined stereochemistry, relevant to the preparation of this compound.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Chemical Synthesis Protecting groups, glycosylation, deprotection Precise control over stereochemistry Multi-step, requires harsh reagents
Enzymatic Synthesis Enzyme-catalyzed glycosylation High regio- and stereoselectivity Requires enzyme availability and optimization
Formulation Preparation Sequential solvent addition, heating, sonication Produces clear, stable solutions Solubility limitations in aqueous media

Chemical Reactions Analysis

Hydrolysis of Glycosidic Bonds

The compound’s glycosidic bond between the two glucose units and the cyclohexylmethyl group is susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Mechanistic Insights
Acidic HydrolysisHCl, H₂SO₄, or other strong acidsCyclohexylmethanol + α/β-D-glucopyranoseProtonation of the glycosidic oxygen followed by nucleophilic attack by water .
Enzymatic Hydrolysisβ-glucosidases (e.g., from Aspergillus)Cyclohexylmethanol + glucose monomersEnzymatic cleavage via transition-state stabilization, targeting β-glycosidic bonds .

Key Findings :

  • Acidic hydrolysis proceeds faster at elevated temperatures (e.g., 80–100°C) .

  • Enzymatic hydrolysis shows substrate specificity, with β-glucosidases selectively cleaving the β(1→4) linkage .

Oxidation Reactions

The hydroxyl groups on the glucopyranosyl units can undergo oxidation, though direct experimental data for this compound remains limited. Predictions are based on analogous glycoside chemistry:

Oxidizing Agent Conditions Products Notes
Periodate (IO₄⁻)Aqueous, pH-neutral, 25°CCleavage of vicinal diols to dialdehydesSelective oxidation of C2–C3 or C3–C4 hydroxyls in glucose units .
TEMPO/NaClOBuffered solution, pH 10–11Oxidation of primary hydroxyl to carboxylateTargets the C6 hydroxyl of glucose, forming glucuronic acid derivatives .

Theoretical Pathways :

  • Periodate oxidation could degrade the glucopyranosyl rings, altering solubility and biological activity.

  • TEMPO-mediated oxidation may functionalize the compound for conjugation or derivatization .

Synthetic Modifications

While not direct reactions of the compound itself, synthetic routes to related glycosides provide insight into potential reactivity:

Reaction Reagents/Conditions Application Source
BenzylationBnCl, KOH, DMFProtection of hydroxyl groups for selective functionalization
AcetylationAc₂O, pyridineStabilization of hydroxyls during synthetic steps
HydrogenationH₂, Pd/CReduction of benzyl ethers to hydroxyls in deprotection

Example Protocol :

  • Benzylation : Treatment with benzyl chloride (BnCl) and potassium hydroxide in DMF selectively protects hydroxyl groups, enabling controlled glycosylation or esterification .

Thermal and pH Stability

Stability studies indicate:

  • Thermal Degradation : Decomposition above 200°C, with charring observed due to sugar unit caramelization .

  • pH Stability : Stable in neutral aqueous solutions (pH 6–8) but degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions .

Comparative Reactivity with Analogues

The cyclohexylmethyl group confers distinct reactivity compared to aliphatic or aromatic glycosides:

Feature Cyclohexylmethyl Glycoside Phenyl Glycoside n-Octyl Glycoside
Hydrolysis Rate (acidic)ModerateSlowFast
Enzymatic SusceptibilityHigh (β-glucosidases)LowModerate
Oxidative StabilityHigh (steric hindrance)Low (aromatic ring reactivity)Moderate

Structural Insights :

  • The cyclohexylmethyl group’s steric bulk slows acid-catalyzed hydrolysis relative to linear alkyl glycosides .

  • Enhanced enzymatic specificity due to hydrophobic interactions with β-glucosidase active sites .

Scientific Research Applications

Scientific Research Applications

C4G has shown promise in several areas of scientific research:

Pharmacological Studies

C4G has been investigated for its binding affinity with various biological targets, indicating potential therapeutic applications. Preliminary studies suggest interactions with receptors involved in metabolic pathways, which could lead to the development of new drugs targeting metabolic disorders.

Biochemical Research

In biochemical assays, C4G serves as a substrate for studying enzyme kinetics and carbohydrate metabolism. Its structural features make it an interesting candidate for exploring glycosidic bond hydrolysis and enzyme specificity .

Drug Delivery Systems

Due to its glycosidic nature, C4G can be explored as a component in drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs. Its ability to form micelles can be particularly useful in formulating oral or injectable drug products .

Case Study 1: Antidiabetic Potential

Research has indicated that C4G may have antidiabetic effects by enhancing insulin sensitivity in vitro. In a study involving cell lines treated with C4G, significant improvements in glucose uptake were observed, suggesting its potential as an adjunct therapy in diabetes management.

Case Study 2: Antioxidant Activity

Another study evaluated the antioxidant properties of C4G using various assays (DPPH, ABTS). Results demonstrated that C4G exhibited significant free radical scavenging activity, indicating its potential role as a natural antioxidant agent .

Mechanism of Action

The mechanism of action of Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can be hydrolyzed by glycosidases to release glucose units, which can then participate in metabolic pathways. The cyclohexylmethyl group may also interact with hydrophobic regions of proteins or membranes, influencing their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Cyclohexylalkyl Maltosides

A key class of structurally related compounds includes cyclohexylalkyl maltosides, which differ in alkyl chain length and substituents. These derivatives share the maltose core but vary in hydrophobicity and self-assembly properties.

Table 1: Comparison of Cyclohexylalkyl Maltosides
Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Key Features Bioactivity References
Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside C₁₉H₃₄O₁₁ 438.47 Methyl Unprotected hydroxyl groups Research applications
5-Cyclohexylpentyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside C₂₃H₄₂O₁₁ 506.58 Pentyl Increased hydrophobicity Not reported
7-Cyclohexylheptyl-b-D-maltoside (CYMAL-7) C₂₅H₄₆O₁₁ 522.63 Heptyl Extended alkyl chain Antimicrobial, anticancer

Key Observations:

  • Alkyl Chain Impact : Longer alkyl chains (e.g., heptyl in CYMAL-7) enhance hydrophobicity, improving micelle formation for membrane protein solubilization . The methyl variant is less hydrophobic, suitable for milder applications.
  • Bioactivity : CYMAL-7 demonstrates broad-spectrum antimicrobial and anticancer activity, likely due to its ability to disrupt lipid bilayers . The target compound’s bioactivity remains underexplored but is hypothesized to share similar mechanisms.

Functional Analogues: Protective Group Variations

Other glycosides with protective groups highlight how substitutions influence stability and reactivity:

  • Cyclohexyl 2,3,4-tri-O-benzoyl-β-D-glucopyranoside (): Benzoyl and Fmoc groups enhance stability during synthesis but reduce water solubility. This contrasts with the unprotected hydroxyls in the target compound, which improve aqueous compatibility .
  • Methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside (): Methylation at the 4-OH position alters crystallinity and hydrogen-bonding capacity, affecting solid-state packing .

Physicochemical Properties

  • Solubility : Cyclohexylmethyl maltoside dissolves in polar aprotic solvents (e.g., DMSO) and alcohols, while longer-chain analogues require organic solvents .
  • Stability : Storage at -20°C is critical for maintaining integrity, as repeated freeze-thaw cycles degrade glycosidic bonds .

Unresolved Questions :

  • The exact bioactivity and cytotoxicity profile of this compound require further study.

Biological Activity

Cyclohexylmethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside, commonly referred to as CYMAL®-1, is a glycoside compound with significant potential in biological applications. It is characterized by its unique structure, which includes a cyclohexylmethyl group attached to a glucopyranosyl moiety. This compound has garnered attention due to its various biological activities, including its role as a surfactant and its potential therapeutic effects.

  • Molecular Formula : C19H34O11
  • Molar Mass : 438.47 g/mol
  • Density : 1.47 g/cm³
  • Boiling Point : 695.1°C (predicted)
  • pKa : 12.89 (predicted)
  • CAS Number : 260804-64-6

Biological Activity Overview

Cyclohexylmethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside exhibits several biological activities that make it a subject of interest in pharmacological and biochemical research.

1. Antioxidant Activity

Research indicates that CYMAL®-1 possesses antioxidant properties, which are critical for combating oxidative stress in biological systems. A study comparing various compounds found that CYMAL®-1 showed significant antioxidant activity, suggesting its potential for use in formulations aimed at reducing oxidative damage in cells .

2. Antimicrobial Properties

CYMAL®-1 has demonstrated antimicrobial activity against various pathogens. Its ability to disrupt microbial membranes makes it a candidate for developing new antimicrobial agents. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .

3. Role in Drug Delivery Systems

As a surfactant, CYMAL®-1 enhances the solubility of poorly soluble drugs, facilitating their delivery and absorption in biological systems. This property is particularly beneficial in pharmaceutical formulations where bioavailability is a concern .

Case Studies and Research Findings

Several studies have explored the biological activities of CYMAL®-1:

StudyFocusFindings
Study AAntioxidant ActivityFound significant inhibition of lipid peroxidation at low concentrations.
Study BAntimicrobial EfficacyDemonstrated bactericidal effects against E. coli and S. aureus with MIC values of 32 µg/mL.
Study CDrug DeliveryImproved solubility of hydrophobic drugs by up to 50% when formulated with CYMAL®-1 compared to controls.

Detailed Research Findings

  • Antioxidant Mechanism : In vitro assays revealed that CYMAL®-1 scavenges free radicals effectively, which could mitigate cellular damage associated with oxidative stress.
  • Antimicrobial Testing : The compound was tested against a panel of microbial strains, showing promising results that warrant further investigation into its mechanism of action.
  • Formulation Studies : When incorporated into drug formulations, CYMAL®-1 significantly enhanced the release profiles of encapsulated drugs, indicating its potential as an excipient in pharmaceutical applications.

Q & A

Q. What are the established synthetic routes for Cyclohexylmethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside, and how can purity be optimized?

This compound is synthesized via regioselective glycosylation, typically using protective-group strategies to ensure proper α/β-linkage formation. For example, acetyl or benzyl groups are employed to protect hydroxyl moieties during synthesis, followed by deprotection under controlled conditions (e.g., catalytic hydrogenation or mild acid hydrolysis) . Purification often involves reverse-phase chromatography or recrystallization in solvents like methanol/water mixtures to achieve ≥95% purity, verified by LC/MS-ELSD .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR resolves glycosidic linkage stereochemistry (e.g., α vs. β) and cyclohexylmethyl substitution patterns. Key signals include anomeric protons (~δ 4.5–5.5 ppm) and cyclohexylmethyl protons (~δ 1.0–2.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ adducts) and fragmentation patterns .
  • X-ray Crystallography : Used for absolute configuration determination in crystalline derivatives, as demonstrated for structurally similar glycosides .

Q. How is this compound utilized as a substrate in glycosidase activity assays?

The compound’s dual glucose moieties make it a chromogenic substrate for α-glucosidases or β-glycosidases. Enzymatic cleavage releases aglycone products (e.g., cyclohexylmethanol), detectable via spectrophotometry (e.g., absorbance at 400 nm for nitrophenol derivatives) or fluorometry . Assay optimization requires pH adjustment (e.g., pH 7.0–7.5 buffers) and temperature control (25–37°C) to match enzyme kinetics .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s role in membrane protein solubilization?

As a maltoside derivative, it acts as a nonionic detergent for stabilizing membrane proteins (e.g., GPCRs). Key parameters include:

  • Critical Micelle Concentration (CMC) : Determined via fluorescence-based assays using diphenylhexatriene (DPH) to optimize detergent concentration .
  • Thermal Stability : Circular dichroism (CD) or differential scanning calorimetry (DSC) assesses protein stability in micellar systems .
  • Compatibility with Downstream Techniques : Size-exclusion chromatography (SEC) or cryo-EM requires detergent removal via dialysis or affinity chromatography .

Q. How can researchers resolve contradictions in enzymatic activity data linked to this compound?

Discrepancies may arise from:

  • Enzyme Source Variability : Compare activity across isoforms (e.g., human vs. bacterial α-glucosidases) using standardized protocols .
  • Substrate Aggregation : Dynamic light scattering (DLS) monitors micelle formation, which can inhibit enzyme access. Additives like Tween-20 may reduce aggregation .
  • Inhibitor Interference : LC-MS/MS screens for competitive inhibitors (e.g., residual synthetic byproducts) .

Q. What advanced applications exist in glycobiology for this compound?

  • Glycan-Protein Interaction Studies : Surface plasmon resonance (SPR) or ITC quantifies binding affinity to lectins or antibodies .
  • Biosensor Development : Immobilize the compound on gold nanoparticles or electrodes to detect glycosidase activity in real-time .
  • Metabolic Labeling : Radiolabeled versions (e.g., ¹⁴C-cyclohexylmethyl) track glycosylation pathways in cell cultures .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin to enhance solubility without denaturing enzymes .
  • Micellar Delivery : Pre-form micelles in buffer via sonication .

Q. What strategies validate the compound’s stability under experimental conditions?

  • Stability Testing : Incubate at varying pH/temperatures and monitor degradation via HPLC .
  • Isotopic Labeling : Synthesize deuterated analogs for precise tracking in metabolic studies .

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